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Dimethyltitanocene

Cat. No.: B1143322
CAS No.: 1271-66-5
M. Wt: 218.20 g/mol
InChI Key: ALVUXRXKTFFFSG-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Titanocene (B72419) Derivatives

The exploration of organotitanium compounds gained momentum following the discovery of ferrocene (B1249389) in the early 1950s. A key breakthrough in this area was the synthesis of titanocene dichloride, (C₅H₅)₂TiCl₂, which served as a foundational starting material for a vast array of titanocene derivatives. Early research focused on the synthesis and characterization of these compounds, exploring the nature of the titanium-carbon bond.

The development of alkylated titanocene derivatives marked a significant advancement. The synthesis of bis(cyclopentadienyl)dimethyltitanium is achieved through the salt metathesis reaction of titanocene dichloride with an organometallic methylating agent, such as methylmagnesium chloride or methyllithium (B1224462). wikipedia.org This preparative route opened the door to a new class of titanocene compounds with distinct reactivity patterns compared to their halide counterparts. Further research has also explored the synthesis of titanocene dicarboxylates from titanocene dichloride through nucleophilic displacement of the chloride anions. mdpi.com Additionally, ligand modifications, such as the synthesis of steroid-functionalized titanocenes, have been investigated to tailor the properties and reactivity of these complexes. nih.gov

Significance within Group 4 Organometallic Chemistry

Bis(cyclopentadienyl)dimethyltitanium holds a prominent position within the organometallic chemistry of Group 4 elements, which also includes zirconium and hafnium. The study of titanocene derivatives has been instrumental in understanding the fundamental principles of Ziegler-Natta catalysis, a cornerstone of industrial polymer production. youtube.comias.ac.in While heterogeneous titanium-based catalysts are widely used, homogeneous systems like titanocene derivatives have been invaluable for mechanistic studies due to their solubility and well-defined nature.

The electronic and steric properties of bis(cyclopentadienyl)dimethyltitanium, and its analogues, can be fine-tuned through ligand modification. This has allowed for systematic investigations into structure-reactivity relationships. Comparative studies with zirconium and hafnium analogues have revealed important trends in the reactivity and stability of these metallocenes. nih.govrsc.org For instance, the nature of the metal center influences the properties of the resulting complexes, with differences observed in their catalytic activity and selectivity in polymerization reactions. pku.edu.cn

Overview of Key Reactivity and Catalytic Roles

The reactivity of bis(cyclopentadienyl)dimethyltitanium is diverse, encompassing olefination reactions, polymerization catalysis, and various insertion reactions. One of its most notable applications is as a carbonyl olefination agent, often referred to as the Petasis reagent. wikipedia.orgsynarchive.com Upon heating, it generates a reactive titanium carbene intermediate, Cp₂Ti=CH₂, which can convert a wide range of aldehydes, ketones, and esters into their corresponding terminal alkenes. wikipedia.org This transformation is analogous to the Wittig reaction but often offers advantages in terms of substrate scope and reaction conditions.

In the realm of catalysis, titanocene derivatives are key players in olefin polymerization. pku.edu.cn Homogeneous systems based on titanocenes and alkylaluminum chlorides have been extensively studied to elucidate the mechanistic details of Ziegler-Natta polymerization. The active catalytic species, often a cationic titanocene alkyl complex, facilitates the insertion of olefin monomers to grow the polymer chain. The stereochemistry of the resulting polymer can be controlled by the design of the titanocene catalyst. pku.edu.cn

Furthermore, bis(cyclopentadienyl)dimethyltitanium undergoes insertion reactions with various unsaturated molecules. For example, it reacts with cyclohexyl isocyanide to yield an insertion product. rsc.org These reactivity patterns highlight the versatility of this compound as a building block in organometallic synthesis.

Interrelation with Other Prominent Metallocene Reagents (e.g., Tebbe Reagent)

A close relative of the Petasis reagent is the Tebbe reagent, a bimetallic complex with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂. santiago-lab.com Both reagents serve as effective methylenating agents for carbonyl compounds, proceeding through a common reactive intermediate, the titanocene methylidene (Cp₂Ti=CH₂), which is a Schrock-type carbene. santiago-lab.comlibretexts.orgwikipedia.org

The Tebbe reagent is typically synthesized from titanocene dichloride and trimethylaluminum. santiago-lab.com While the Petasis reagent generates the active carbene upon heating, the Tebbe reagent often requires activation with a Lewis base like pyridine. santiago-lab.com The choice between the Petasis and Tebbe reagents can depend on the specific substrate and desired reaction conditions. The Tebbe reagent is known for its high reactivity and ability to methylenate even sterically hindered and enolizable carbonyls. In contrast, the Petasis reagent is generally considered more thermally stable and easier to handle. wikipedia.org Both reagents have found widespread use in organic synthesis for the construction of carbon-carbon double bonds. synarchive.com

Interactive Data Tables

Physical Properties of Bis(cyclopentadienyl)dimethyltitanium

PropertyValueReference
Chemical Formula C₁₂H₁₆Ti wikipedia.orgnih.gov
Molar Mass 208.13 g/mol wikipedia.org
Appearance Orange-colored solid wikipedia.org
Synonyms Petasis reagent, Dimethyltitanocene wikipedia.orgsynarchive.com

Comparison of Olefination Reagents

ReagentPrecursorActive SpeciesKey FeaturesReference
Petasis Reagent (C₅H₅)₂Ti(CH₃)₂Cp₂Ti=CH₂Thermally generated carbene, good thermal stability. wikipedia.org
Tebbe Reagent (C₅H₅)₂TiCH₂ClAl(CH₃)₂Cp₂Ti=CH₂Requires Lewis base activation, highly reactive. santiago-lab.com
Wittig Reagent Phosphonium ylideR₂C=PPh₃Widely used, can be sensitive to sterics and basicity. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26Ti B1143322 Dimethyltitanocene CAS No. 1271-66-5

Properties

CAS No.

1271-66-5

Molecular Formula

C12H26Ti

Molecular Weight

218.20 g/mol

IUPAC Name

carbanide;bis(cyclopentane);titanium(2+)

InChI

InChI=1S/2C5H10.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1;+2

InChI Key

ALVUXRXKTFFFSG-UHFFFAOYSA-N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis Cyclopentadienyl Dimethyltitanium

Conventional Synthetic Routes

The most common methods for synthesizing bis(cyclopentadienyl)dimethyltitanium involve the reaction of titanocene (B72419) dichloride with organometallic methylating agents. The two principal classes of reagents used for this transformation are organolithium compounds and Grignard reagents.

Synthesis via Titanocene Dichloride and Organolithium Reagents

The reaction of titanocene dichloride (Cp₂TiCl₂) with methyllithium (B1224462) (CH₃Li) is a widely employed method for the synthesis of bis(cyclopentadienyl)dimethyltitanium (Cp₂Ti(CH₃)₂), also known as the Petasis reagent. This salt metathesis reaction proceeds by the displacement of the chloride ligands on the titanium center with methyl groups from the organolithium reagent.

The general reaction is as follows: Cp₂TiCl₂ + 2 CH₃Li → Cp₂Ti(CH₃)₂ + 2 LiCl

This reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the decomposition of the air-sensitive organometallic compounds. While effective, the use of methyllithium, which can be pyrophoric, requires careful handling, particularly on a larger scale.

Synthesis via Titanocene Dichloride and Grignard Reagents

An alternative and often preferred method for the synthesis of bis(cyclopentadienyl)dimethyltitanium involves the use of a Grignard reagent, such as methylmagnesium chloride (CH₃MgCl) or methylmagnesium iodide. orgsyn.org This approach also proceeds via a salt metathesis reaction.

The general reaction is: Cp₂TiCl₂ + 2 CH₃MgCl → Cp₂Ti(CH₃)₂ + 2 MgCl₂

This method is considered advantageous for larger-scale preparations as methylmagnesium chloride is generally less pyrophoric than methyllithium. orgsyn.org A detailed procedure using methylmagnesium chloride in tetrahydrofuran (THF) has been reported, yielding the desired product in solution. orgsyn.org A German patent also describes the preparation using methylmagnesium iodide in diethyl ether, reporting a yield of 58%. orgsyn.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency and outcome of the synthesis of bis(cyclopentadienyl)dimethyltitanium are highly dependent on the reaction conditions and the solvent system employed.

Reaction Temperature: The reaction is typically conducted at low temperatures to control its exothermicity and minimize side reactions. For instance, in the synthesis using methylmagnesium chloride, the reaction mixture is chilled to an internal temperature of -5°C before the dropwise addition of the Grignard reagent, ensuring the temperature is maintained below +8°C during the addition. orgsyn.org The mixture is then stirred at 0 to +5°C for an hour. orgsyn.org

Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are standard for these reactions as they effectively solvate the organometallic reagents. THF is commonly used in the Grignard-based synthesis. orgsyn.org The choice of solvent can influence the solubility of the reactants and byproducts, thereby affecting the reaction rate and ease of purification.

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by observing the disappearance of the sparingly soluble, purple titanocene dichloride as it converts to the soluble, orange dimethyltitanocene. orgsyn.org Upon completion, the reaction is typically quenched with an aqueous solution, such as 6% aqueous ammonium (B1175870) chloride, to decompose any unreacted reagents and facilitate the separation of the product. orgsyn.org It is noted that the product is often unstable as a crystalline solid, and thus is commonly used as a solution in a solvent like toluene (B28343) or THF. orgsyn.org

Interactive Data Table: Comparison of Synthetic Routes

Alkylating ReagentSolventTypical Reaction TemperatureReported YieldKey Considerations
Methyllithium (CH₃Li)Diethyl ether or THFLow temperaturesNot specified in provided search resultsHighly reactive, can be pyrophoric
Methylmagnesium Chloride (CH₃MgCl)Tetrahydrofuran (THF)-5°C to +8°CNot specified in provided search resultsLess pyrophoric than methyllithium
Methylmagnesium IodideDiethyl etherNot specified in provided search results58%Mentioned in a German patent

Precursor Chemistry and Starting Materials

The successful synthesis of bis(cyclopentadienyl)dimethyltitanium is critically dependent on the quality of the starting materials, particularly the titanocene precursor and the alkylating agent.

Dichlorobis(cyclopentadienyl)titanium (Titanocene Dichloride) as Key Precursor

Dichlorobis(cyclopentadienyl)titanium (Cp₂TiCl₂), commonly known as titanocene dichloride, is the cornerstone precursor for the synthesis of bis(cyclopentadienyl)dimethyltitanium. orgsyn.org It is a bright red, crystalline solid that serves as the source of the Cp₂Ti moiety. nih.gov Titanocene dichloride is commercially available and can be purified by methods such as Soxhlet extraction with dichloromethane. strem.com

In the synthesis, the two chloride atoms on the titanium center of titanocene dichloride are substituted by methyl groups from the alkylating reagent. The insolubility of titanocene dichloride in some reaction media can be a practical indicator of reaction progress, as it is consumed to form the soluble product. orgsyn.org

Alkylating Reagents in Bis(cyclopentadienyl)dimethyltitanium Synthesis

The choice of alkylating reagent is a defining factor in the synthetic strategy for bis(cyclopentadienyl)dimethyltitanium. The most prevalent reagents are organolithium compounds and Grignard reagents.

Organolithium Reagents: Methyllithium (CH₃Li) is a powerful alkylating agent that readily reacts with titanocene dichloride. Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com

Grignard Reagents: Methylmagnesium halides (CH₃MgX, where X is Cl, Br, or I) are also effective methylating agents for this synthesis. orgsyn.org Methylmagnesium chloride is a common choice. orgsyn.org Grignard reagents are known to be strong bases and excellent nucleophiles, readily attacking the electrophilic carbon of a carbonyl group, and in this case, the electrophilic titanium center. libretexts.org While both organolithium and Grignard reagents can achieve the desired transformation, practical considerations such as reactivity, safety, and cost often influence the selection. youtube.com

Advancements in Synthetic Procedures for Research Applications

Recent progress in the synthesis of bis(cyclopentadienyl)dimethyltitanium and related metallocene dimethyls has been driven by the need for safer, more efficient, and scalable methods for research applications. These advancements focus on improving yields, enhancing purity, and developing more streamlined synthetic protocols.

Strategies for Enhanced Yields and Purity

The primary synthesis of bis(cyclopentadienyl)dimethyltitanium involves the reaction of titanocene dichloride with a methylating agent. Common strategies to improve the yield and purity of the final product revolve around the choice of reagents, reaction conditions, and purification techniques.

A widely adopted method utilizes methylmagnesium chloride as the methylating agent in a mixture of toluene and tetrahydrofuran (THF). This approach is considered safer and more cost-effective than using methyllithium. The reaction is typically conducted at low temperatures, between -5 and 10°C, to control its exothermicity and minimize side reactions. The progress of the reaction can be monitored by the disappearance of the sparingly soluble purple titanocene dichloride and the formation of the soluble orange this compound.

Purification of bis(cyclopentadienyl)dimethyltitanium can be challenging due to its thermal instability in crystalline form. Therefore, it is often isolated and stored as a solution. A common workup procedure involves quenching the reaction mixture with an aqueous solution of ammonium chloride. Subsequent extraction with an organic solvent and careful removal of the solvent under reduced pressure yields the product. To enhance purity, it is crucial to use high-purity starting materials and anhydrous solvents to prevent the formation of hydrolysis byproducts. The stability of the resulting solution can be improved by dilution with THF and storage at low temperatures (around 5°C).

ParameterConditionRationale
Methylating Agent Methylmagnesium chlorideSafer and more economical than methyllithium.
Solvent Toluene and Tetrahydrofuran (THF)Facilitates the reaction and solubilizes intermediates and products.
Temperature -5 to 10°CControls the exothermic reaction and minimizes decomposition.
Workup Aqueous ammonium chloride quenchRemoves unreacted Grignard reagent and inorganic salts.
Purification Extraction and solvent removalIsolates the product.
Storage As a solution in THF/toluene at low temperaturesEnhances stability and prevents decomposition of the crystalline solid.

One-Pot Synthetic Protocols for Related Metallocene Dimethyls

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. While a specific one-pot protocol for bis(cyclopentadienyl)dimethyltitanium is not extensively documented, a practical and inexpensive one-pot synthesis of the related bis(indenyl)dimethyltitanium has been developed. This procedure can also be adapted for the synthesis of bis(cyclopentadienyl)dimethyltitanium from cyclopentadiene, methyllithium, and titanium tetrachloride, achieving gram-scale quantities within a few hours. acs.org

The general principle of these one-pot reactions involves the in-situ formation of the cyclopentadienyl (B1206354) or indenyl ligand anion followed by its reaction with the titanium precursor and subsequent alkylation, all in the same reaction vessel. This approach streamlines the synthesis of various metallocene dimethyls, making them more accessible for research. The development of such protocols is a significant step towards more sustainable and efficient chemical synthesis in this class of compounds.

Mechanochemical Approaches to Related Cyclopentadienyl Titanium Complexes

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. While the mechanochemical synthesis of bis(cyclopentadienyl)dimethyltitanium has not been specifically detailed, studies on related cyclopentadienyl titanium complexes demonstrate the potential of this approach.

For instance, cyclopentadienyl titanium tert-butoxy (B1229062) halides have been successfully prepared by milling the reagents without a solvent. In these syntheses, titanocene dichloride is used as a starting material, and the stoichiometric ratios of the reactants are directly reflected in the major products. The reactions are typically carried out in a planetary ball mill and can be significantly faster than equivalent solution-based methods. This acceleration is attributed to the high concentration of reagents in the solid state.

The successful application of mechanochemistry to synthesize various substituted cyclopentadienyl titanium complexes suggests its viability for the synthesis of alkyl derivatives as well. This solvent-free method aligns with the principles of green chemistry by reducing waste and energy consumption. Further research in this area could lead to the development of a direct, solid-state synthesis of bis(cyclopentadienyl)dimethyltitanium and other related metallocene alkyls.

Synthetic ApproachPrecursorsKey Features
Solution-Phase Synthesis Titanocene dichloride, Methylmagnesium chlorideWell-established, good control over stoichiometry.
One-Pot Synthesis Cyclopentadiene, Methyllithium, Titanium tetrachlorideTime-efficient, avoids isolation of intermediates.
Mechanochemical Synthesis Titanocene dichloride, Solid-state reagentsSolvent-free, rapid reaction times, energy-efficient.

Reactivity and Mechanistic Investigations of Bis Cyclopentadienyl Dimethyltitanium

Thermolysis and Decomposition Pathways

The thermal stability of bis(cyclopentadienyl)dimethyltitanium is a critical factor in its application, particularly as the generation of the active species for olefination is achieved through heating.

Kinetic Studies of Thermal Stability

Kinetic investigations into the thermal decomposition of titanocene (B72419) derivatives provide insight into their stability and reactivity. While specific kinetic data for the parent bis(cyclopentadienyl)dimethyltitanium is not extensively detailed in the provided results, analogous studies on related compounds, such as bis(pentamethylcyclopentadienyl)dimethyltitanium(IV), offer valuable understanding. acs.org The thermolysis of dimethyltitanocene is a key step in the Petasis olefination, where heating is required to eliminate methane (B114726) and form the active titanium carbene. illinois.edu

Studies on similar metallocene catalysts have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal stability. For instance, the thermal degradation of bis(n-butyl cyclopentadienyl) zirconium dichloride was found to occur between 194–360 °C. researchgate.net Such studies allow for the calculation of kinetic parameters like activation energy, which quantifies the thermal stability of the compound. researchgate.net For the Petasis reagent, the thermolysis is the slow, rate-determining step in the olefination reaction, which is consistent with a first-order reaction in the titanium complex and zero-order in the carbonyl substrate. illinois.edu A significant kinetic isotope effect (KIE) of 8-10 at 80°C further supports that the C-H bond rupture during methane elimination is integral to the rate-determining step. illinois.edu

Mechanistic Analysis of Decomposition Processes

The thermal decomposition of bis(cyclopentadienyl)dimethyltitanium proceeds via the elimination of one molecule of methane to generate the highly reactive titanium carbene intermediate, titanocene methylidene (Cp₂Ti=CH₂). illinois.eduyoutube.com This process is an alpha-elimination reaction. youtube.com The formation of this transient carbene is the crucial step that initiates the olefination cascade. The clean elimination of methane gas, which is unreactive and exits the reaction medium, is an advantage of the Petasis reagent. youtube.com This contrasts with the decomposition of other titanocene alkyls where β-hydride elimination can be a dominant pathway, a process that is suppressed in metallocyclopentanes derived from titanocene. harvard.edu The reactivity of related bis(cyclopentadienyl)titanium(IV) derivatives has been shown to be sensitive to the ligands, with some compounds undergoing reductive cleavage in the presence of reactants like carbon monoxide. rsc.org

Carbonyl Olefination Reactions (Petasis Olefination)

The Petasis reagent is renowned for its ability to convert carbonyl groups into terminal alkenes, a transformation known as the Petasis olefination. This reaction shares mechanistic similarities with the Tebbe olefination. wikipedia.orgsynarchive.com

Reaction Scope with Aldehydes, Ketones, Esters, and Lactones

A significant advantage of the Petasis reagent is its broad substrate scope, reacting effectively with a wide array of carbonyl compounds. wikipedia.org Unlike the Wittig reaction, it readily olefinates not only aldehydes and ketones but also esters and lactones. wikipedia.orgnrochemistry.com The general reactivity trend shows that aldehydes are more reactive than ketones, which are in turn more reactive than esters and amides. youtube.com This chemoselectivity allows for the selective methylenation of a ketone in the presence of an ester group when using a controlled amount of the reagent. nrochemistry.com

The reaction has been successfully applied to complex molecules, including the conversion of a hindered lactone to its corresponding exocyclic enol ether in a natural product synthesis, without causing epimerization at an adjacent stereocenter. illinois.edu

Table 1: Substrate Scope of Petasis Olefination

Carbonyl Substrate Product Type Notes
Aldehydes Terminal Alkene High reactivity. youtube.com
Ketones Terminal Alkene Reacts readily, including crowded ketones. illinois.eduwikipedia.org
Esters Enol Ether Less reactive than ketones. youtube.comnrochemistry.com
Lactones Exocyclic Enol Ether Effective for cyclic esters. illinois.eduyoutube.comresearchgate.net

Proposed Reaction Mechanism: Formation of Titanium Carbene Intermediate

The prevailing mechanism for the Petasis olefination begins with the thermal decomposition of bis(cyclopentadienyl)dimethyltitanium. illinois.edu Upon heating, the reagent eliminates methane to form the active olefinating agent, a Schrock carbene known as titanocene methylidene (Cp₂Ti=CH₂). wikipedia.orgnrochemistry.comsantiago-lab.com

An alternative mechanism was initially proposed, but kinetic and labeling studies provided strong evidence against it. illinois.eduacs.org The key findings supporting the carbene pathway are:

The reaction is first-order in the titanium complex and zero-order in the carbonyl compound, indicating that the formation of the active species is the rate-determining step. illinois.edu

A substantial primary kinetic isotope effect is observed, pointing to the C-H bond cleavage during methane elimination as the slowest step. illinois.edu

The absence of deuterium (B1214612) or ¹³C scrambling in labeling studies refutes mechanisms involving certain secondary reactions. illinois.edu

This in-situ generation of the titanium carbene is a shared feature with the Tebbe reagent, although the Petasis reagent is generally easier to prepare and handle, being more stable to air. wikipedia.orgresearchgate.net

Role of Oxatitanacyclobutane Intermediates

Once the titanocene methylidene carbene is formed, it reacts with the carbonyl substrate in a manner analogous to the Wittig reaction. youtube.com The carbene adds to the carbonyl group to form a transient four-membered metallacycle, an oxatitanacyclobutane intermediate. wikipedia.orgnrochemistry.comacs.org The high oxophilicity of titanium provides the driving force for this step. nrochemistry.com

This oxatitanacyclobutane intermediate is unstable and rapidly decomposes to yield the final products: the desired terminal alkene and an unreactive titanium-oxo species (Cp₂Ti=O). wikipedia.org The formation and dissociation of this intermediate have been substantiated by advanced analytical techniques. Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) and tandem mass spectrometry (APCI-MS/MS) have been used to detect and characterize the key oxatitanacycle intermediates, lending strong support to this mechanistic pathway. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name Formula
Bis(cyclopentadienyl)dimethyltitanium C₁₂H₁₆Ti or Cp₂Ti(CH₃)₂
Titanocene methylidene Cp₂Ti=CH₂
Methane CH₄
Oxatitanacyclobutane A four-membered ring containing Ti, O, and two C atoms
Titanocene dichloride Cp₂TiCl₂
Bis(pentamethylcyclopentadienyl)dimethyltitanium(IV) (C₅(CH₃)₅)₂Ti(CH₃)₂
Bis(n-butyl cyclopentadienyl) zirconium dichloride (n-BuC₅H₄)₂ZrCl₂
Trimethylaluminum Al(CH₃)₃

Homologation Reactions to Form Alkylidenes

Bis(cyclopentadienyl)dimethyltitanium (Cp₂TiMe₂) serves as a key precursor for the generation of the reactive titanocene methylidene intermediate, Cp₂Ti=CH₂. wikipedia.orgsynarchive.com This transformation occurs via thermolysis, involving the elimination of one methane molecule from the parent compound. illinois.edu The resulting species, a titanium carbene, is a highly reactive intermediate central to olefination reactions.

The mechanism of this process is believed to be the rate-determining step in olefination reactions using the Petasis reagent. illinois.edu Kinetic studies support a mechanism where the formation of the carbene is the slow step, followed by a rapid reaction with a carbonyl substrate. illinois.edu This in-situ generation of the Cp₂Ti=CH₂ moiety is fundamental to its synthetic applications, distinguishing it from the related Tebbe reagent, which requires a Lewis base to activate the aluminum-containing precursor to form the same active species. wikipedia.orgillinois.edu

This generated titanocene methylidene is not typically isolated but reacts immediately with various unsaturated functional groups. wikipedia.orgresearchgate.net

Insertion Reactions

The titanium-carbon bonds in Cp₂TiMe₂ are susceptible to the insertion of various unsaturated molecules, leading to the formation of new, more complex ligands.

Bis(cyclopentadienyl)dimethyltitanium readily reacts with isocyanides in a classic insertion reaction. For instance, the reaction with cyclohexyl isocyanide involves the 1,1-insertion of the isocyanide carbon atom into one of the titanium-methyl bonds. rsc.org This process yields a stable iminoacyl complex, where the former isocyanide is now a bidentate ligand bound to the titanium center. rsc.org

The reaction proceeds as follows: [(cp)₂TiMe₂] + C₆H₁₁NC → [(cp)₂TiMe{C(Me):NC₆H₁₁}] rsc.org

The resulting product, an η²-iminoacyl complex, can be further functionalized. For example, reaction with iodine leads to the substitution of the remaining methyl group, yielding [(cp)₂TiI{C(Me):NC₆H₁₁}]. rsc.org This reactivity highlights the utility of isocyanide insertion for elaborating the coordination sphere of the titanocene fragment.

Titanium ReagentIsocyanide SubstrateProductReference
Bis(cyclopentadienyl)dimethyltitaniumCyclohexyl isocyanide[(cp)₂TiMe{C(Me):NC₆H₁₁}] rsc.org

While direct studies on the insertion of sulfur dioxide (SO₂) and nitric oxide (NO) into the Ti-Me bonds of Cp₂TiMe₂ are not extensively detailed in the provided sources, the reactivity of the closely related complex, η-cyclopentadienyltrimethyltitanium (CpTiMe₃), provides significant insight. The reaction of CpTiMe₃ with SO₂ results in the insertion of the molecule into a Ti-Me bond to form a sulfinate complex, [(cp)TiMe₂(SO₂Me)]. rsc.org

Similarly, the reaction of CpTiMe₃ with nitric oxide leads to the formation of a complex containing two N-nitrosohydroxylaminato ligands, formulated as [(cp)TiMe{ON(Me)NO}₂]. rsc.org These reactions demonstrate the susceptibility of titanium-methyl bonds to insertion by small, gaseous electrophiles. Nitric oxide, a free radical, can react with metal centers to form metal nitrosyls, a process implicated in various biological and chemical systems. nih.gov The reaction with CpTiMe₃ indicates a complex pathway likely involving initial insertion followed by further reaction.

Cp₂TiMe₂ acts as a versatile precursor for reactions with other unsaturated molecules like alkynes and nitriles, typically through the action of its derived intermediates.

Nitriles: The reaction of Cp₂TiMe₂ with nitriles proceeds via the thermally generated titanocene methylidene intermediate, [Cp₂Ti=CH₂]. researchgate.net This intermediate engages with nitriles in a novel reaction sequence to produce 4-amino-1-azadienes. researchgate.net This "one-pot" procedure represents the first example of insertion reactions of the [Cp₂Ti=CH₂] complex with nitriles starting from Cp₂TiMe₂ as the precursor. researchgate.net

Substrate TypeCatalyst/Reagent SystemKey IntermediateProduct TypeReference
AlkynesCp₂TiMe₂ / AmineTitanium-imido (Cp₂Ti=NR)Enamines / Imines researchgate.netnih.govresearchgate.net
NitrilesCp₂TiMe₂ (thermal)Titanocene methylidene (Cp₂Ti=CH₂)4-Amino-1-azadienes researchgate.net

Hydrometalation Reactions

Bis(cyclopentadienyl)dimethyltitanium was identified as a catalyst for the dehydrogenative coupling of primary organosilanes (RSiH₃) to form linear poly(hydrosilanes). illinois.eduwikipedia.org This polymerization reaction proceeds with the liberation of hydrogen gas and the formation of silicon-silicon bonds. wikipedia.org

n RSiH₃ → H-(SiHR)ₙ-H + (n-1) H₂ wikipedia.org

The mechanism is thought to involve σ-bond metathesis between metal silyl (B83357) intermediates and incoming silane (B1218182) molecules. illinois.edu While Cp₂TiMe₂ is effective for primary silanes, related systems are used for secondary silanes. The combination of Cp₂TiCl₂ with n-butyllithium (nBuLi), which generates a catalytically active titanocene species in situ, effectively catalyzes the dehydrogenative coupling of secondary silanes like phenylmethylsilane (PhMeSiH₂). umn.edu This reaction produces a mixture of oligomers, ranging from disilanes up to hexasilanes. umn.edu The distribution and length of the resulting oligosilane chains are influenced by reaction conditions such as temperature and time. umn.edu

Silane SubstrateCatalyst SystemProductsReference
Primary Silanes (e.g., PhSiH₃)Cp₂TiMe₂Linear Polysilanes illinois.eduwikipedia.org
Secondary Silanes (e.g., PhMeSiH₂)Cp₂TiCl₂ / nBuLiOligosilanes (Disilane to Hexasilane) umn.edu

Hydroboration of Alkynes and Alkenes

Bis(cyclopentadienyl)dimethyltitanium, also known as this compound, has been identified as an effective and highly selective catalyst for the hydroboration of alkenes. acs.org This contrasts with other early transition metal complexes which tend to decompose catecholborane into diborane. The catalytic activity of this compound is part of a broader field where transition metals are used to influence the regioselectivity and stereoselectivity of hydroboration reactions, which traditionally yield anti-Markovnikov products. acs.orgchemistrysteps.commasterorganicchemistry.com

In the presence of this compound, the hydroboration of various alkenes with catecholborane proceeds efficiently. Research has shown that the reaction leads to predominantly anti-Markovnikov regiochemistry with alkyl-substituted olefins and exclusively anti-Markovnikov products with vinylarenes. acs.org The general mechanism for hydroboration involves the concerted syn-addition of a B-H bond across the double bond of the alkene. masterorganicchemistry.comcmu.edu In the catalyzed version, the titanium complex plays a crucial role. The proposed mechanism involves a σ-bond metathesis between the B-H bond of catecholborane and a titanocene-alkene complex, which possesses metallacyclopropane character. acs.org This step constitutes the key boron-carbon bond-forming event in the catalytic cycle. While this compound is a competent catalyst for alkene hydroboration, related titanium(II) complexes like dicarbonyltitanocene are noted to be highly effective for the hydroboration of alkynes. acs.org

The table below summarizes the selectivity observed in the hydroboration of alkenes catalyzed by Bis(cyclopentadienyl)dimethyltitanium.

Substrate TypeProduct RegiochemistrySelectivity
Alkyl-substituted OlefinsAnti-MarkovnikovPredominantly
VinylarenesAnti-MarkovnikovExclusively

Reactivity with Protic Reagents and Activators

While many early transition metal dialkyl complexes, such as those of zirconium and hafnium, are highly sensitive to protic reagents like water, Bis(cyclopentadienyl)dimethyltitanium displays notable stability. acs.org In fact, its synthesis often includes a hydrolysis step in the workup. acs.org However, under specific conditions involving a strong Lewis acid activator, Bis(cyclopentadienyl)dimethyltitanium can react with water to form a stable cationic aqua complex.

The reaction of Bis(cyclopentadienyl)dimethyltitanium with a potent activator like trityl tetrakis(pentafluorophenyl)borate (B1229283), [Ph₃C][B(C₆F₅)₄], generates a reactive cationic intermediate, [Cp₂Ti(Me)(Solvent)]⁺. acs.org When this intermediate is treated with water at low temperatures (e.g., 205 K), the solvent ligand is displaced, leading to the formation of the corresponding aqua complex, [Cp₂Ti(Me)(H₂O)]⁺[B(C₆F₅)₄]⁻. This species represents a rare example of a complex containing both a methyl group and a water molecule bonded to a titanium(IV) center. acs.org The aqua complex has been characterized at low temperatures using NMR spectroscopy.

The table below presents the ¹H NMR spectroscopic data for the cationic aqua complex.

ComplexResonanceChemical Shift (δ, ppm)
[Cp₂Ti(Me)(H₂O)]⁺[B(C₆F₅)₄]⁻Cp (C₅H₅)6.55
Me (CH₃)0.82
Coordinated H₂O~8.0 (broad)

Data recorded in CD₂Cl₂ at 205 K. acs.org

The generation of catalytically active cationic species from stable dialkyl metallocenes is a cornerstone of olefin polymerization catalysis. Strong Lewis acids, particularly borate (B1201080) reagents like tris(pentafluorophenyl)borane, B(C₆F₅)₃, and its derivatives, are effective activators. rsc.org These borates can abstract an alkyl group from the metal center to generate a coordinatively unsaturated, electrophilic cationic metal complex.

In the case of Bis(cyclopentadienyl)dimethyltitanium, reaction with one equivalent of a borate activator such as trityl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄], results in the abstraction of a methyl anion (CH₃⁻) to form a cationic titanium(IV) species. acs.org The resulting 14-electron cation, [Cp₂TiMe]⁺, is stabilized by a weakly coordinating solvent molecule, forming a solvent-separated ion pair. This activation process is fundamental for initiating polymerization reactions and other catalytic transformations.

The activation reaction is summarized in the table below.

ReactantsProducts
Bis(cyclopentadienyl)dimethyltitanium (Cp₂TiMe₂)Cationic titanium complex: [Cp₂Ti(Me)(Solvent)]⁺[B(C₆F₅)₄]⁻
Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])Triphenylmethane (Ph₃CMe)

Formation of Titanium(II) Complexes via Photochemical Reactions

Titanium(IV) complexes can be induced to undergo reductive elimination, leading to the formation of lower-valent titanium species. Photochemical methods provide a pathway to access reactive Ti(II) intermediates from stable Ti(IV) precursors. While the direct photolysis of Bis(cyclopentadienyl)dimethyltitanium to a stable Ti(II) complex is not as commonly documented as for other derivatives, the photochemistry of closely related titanacyclobutanes provides significant insight into this process.

Photolysis of bis(η⁵-cyclopentadienyl)titanacyclobutanes can induce a reductive elimination, yielding cyclopropanes and a highly reactive "titanocene" species, which is formally a Ti(II) complex. This photochemically generated titanocene can be trapped by various substrates, such as phosphines, to form stable Ti(II) adducts like bis(cyclopentadienyl)titanium(II)bis(trimethylphosphine). The underlying process is a formal oxidation of a metal-carbon bond that triggers a rapid reductive elimination. This suggests that irradiation of Bis(cyclopentadienyl)dimethyltitanium could similarly lead to the reductive elimination of ethane (B1197151) (from the two methyl groups) to generate the Ti(II) fragment [Cp₂Ti], although this process may be less efficient or require specific conditions compared to the cleavage of the strained titanacyclobutane ring. This type of C-C reductive elimination from a Ti(IV) center is a known, albeit sometimes challenging, transformation. rsc.org

Catalytic Applications in Organic Synthesis and Polymerization

Olefin Polymerization Catalysis

Bis(cyclopentadienyl)dimethyltitanium and its derivatives are significant in the field of olefin polymerization, primarily within the context of homogeneous catalysis, which allows for greater control over polymer microstructure compared to traditional heterogeneous systems.

Bis(cyclopentadienyl)dimethyltitanium functions as a precursor in homogeneous Ziegler-Natta catalyst systems. wikipedia.org Ziegler-Natta catalysts are broadly defined as combinations of a transition metal compound (from Groups 4-8) and an organoaluminum compound, used for the polymerization of terminal alkenes. wikipedia.org Homogeneous systems often employ metallocenes like titanocene (B72419) derivatives. wikipedia.org

In these systems, bis(cyclopentadienyl)dimethyltitanium itself is typically considered a precatalyst. The active catalytic species is formed upon reaction with a cocatalyst, usually an organoaluminum compound such as methylaluminoxane (B55162) (MAO). wikipedia.org The interaction involves the exchange of alkyl groups between the titanium center and the aluminum cocatalyst. capes.gov.br This process generates a cationic titanium-alkyl species, which is the active site for olefin coordination and insertion. wikipedia.org While titanocene dichloride (Cp₂TiCl₂) is a more traditionally cited precursor in kinetic studies, the underlying principle of activation and catalysis applies to dimethyltitanocene as well, which can be readily synthesized from the dichloride precursor. acs.orgwikipedia.org

The general scheme for the formation of a Ziegler-Natta catalyst from a titanocene precursor is as follows:

Precatalyst: A Group 4 metallocene, such as bis(cyclopentadienyl)dimethyltitanium.

Cocatalyst/Activator: An organoaluminum compound, most commonly methylaluminoxane (MAO). wikipedia.org

Active Species: A cationic metallocene alkyl complex.

The activation of bis(cyclopentadienyl)dimethyltitanium is crucial for its catalytic activity in olefin polymerization. The neutral, 18-electron complex is unreactive toward alkenes. Activation requires a cocatalyst to abstract one of the methyl groups, generating a coordinatively unsaturated, cationic Ti(IV) center that can bind and polymerize olefins.

The most common and effective activator is methylaluminoxane (MAO) . wikipedia.orgacs.org MAO is a complex oligomeric species, -[O-Al(CH₃)]ₙ-, formed from the controlled hydrolysis of trimethylaluminum. It functions as a powerful methyl anion abstractor and a stabilizing agent for the resulting cationic catalyst.

Another strategy involves the use of strong Lewis acids or compounds that can generate non-coordinating anions. This can include:

Dialkylaluminum chlorides in combination with water or other proton sources. Studies on the related Cp₂TiEtCl/AlEtCl₂ system have shown that controlled hydrolysis of the aluminum cocatalyst significantly enhances catalytic activity and the molecular weight of the resulting polyethylene (B3416737). capes.gov.br

Boron compounds , such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, which can abstract a methyl group to form a stable [B(C₆F₅)₃(CH₃)]⁻ anion.

The primary role of the activator is to facilitate the formation of the catalytically active species, as depicted in the simplified reaction below:

Cp₂Ti(CH₃)₂ + Activator → [Cp₂Ti(CH₃)]⁺ [Activator-CH₃]⁻

This cationic species is the key intermediate that initiates the polymerization process.

Homogeneous catalyst systems based on titanocenes, including derivatives of bis(cyclopentadienyl)dimethyltitanium, are effective for the polymerization of ethylene (B1197577). Kinetic studies of the closely related Cp₂TiCl₂-dimethylaluminum chloride system have provided insights into the polymerization process. acs.org The active catalyst promotes the repeated insertion of ethylene monomers into the titanium-carbon bond, leading to the growth of a polyethylene chain.

The activity of these catalyst systems can be exceptionally high, though titanocene-based catalysts are sometimes less active than their zirconocene (B1252598) counterparts and can be prone to reduction to inactive Ti(III) species at higher temperatures. capes.gov.br

The polymerization of propylene (B89431) with these systems is also possible. However, achieving high stereoselectivity (i.e., producing isotactic or syndiotactic polypropylene) with simple, unbridged bis(cyclopentadienyl)titanium catalysts is challenging. The stereochemistry of the resulting polymer is highly dependent on the ligand framework of the metallocene.

Catalyst System ComponentRole in PolymerizationFinding
Bis(cyclopentadienyl)dimethyltitanium PrecatalystServes as the source of the titanium active center.
Methylaluminoxane (MAO) Cocatalyst/ActivatorAbstracts a methyl group to generate the active cationic species. wikipedia.orgacs.org
Ethylene MonomerReadily polymerized to high molecular weight polyethylene. acs.org
Propylene MonomerCan be polymerized, though control of stereochemistry is limited with this specific catalyst.

This table provides a generalized overview of the components and outcomes in ethylene and propylene polymerization using bis(cyclopentadienyl)dimethyltitanium-based systems.

While the outline specifies carbocationic polymerization, titanocene-based catalysts, when activated, typically promote the coordination polymerization of styrene (B11656), leading to syndiotactic polystyrene. This process is distinct from a classical carbocationic mechanism. Research on half-sandwich titanocene catalysts has demonstrated their ability to produce syndiotactic polystyrene with high activity. acs.org Similarly, zirconocene-based analogues are well-known for the syndiospecific polymerization of styrene. chemicalbook.com

The mechanism involves the coordination of the styrene monomer to the cationic titanium center, followed by insertion into the Ti-C bond. The stereochemistry of the insertion is guided by the cyclopentadienyl (B1206354) ligands, favoring the formation of a polymer with alternating phenyl group stereocenters (syndiotactic).

There is limited evidence to suggest that bis(cyclopentadienyl)dimethyltitanium itself initiates a true carbocationic polymerization of styrene, which typically involves strong protic or Lewis acids that generate a carbocation from the monomer. The polymerization of styrene with titanocene/MAO systems is best described as a coordination polymerization process.

To bridge the gap between homogeneous and heterogeneous catalysis, efforts have been made to immobilize metallocene catalysts like bis(cyclopentadienyl)dimethyltitanium on solid supports. This approach combines the high activity and single-site nature of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the polymer product and prevention of reactor fouling.

Common supports include inorganic oxides and polymers:

Inorganic Oxides: Silica (SiO₂) and alumina (B75360) (Al₂O₃) are frequently used. The metallocene can be anchored to the surface through reaction with surface hydroxyl groups. Often, the support is pre-treated with an activator like MAO. For example, nanoparticle supports such as NA-MgO-MAO and NA-TiO₂-MAO have been successfully used to support bis(cyclopentadienyl)zirconium dichloride for styrene polymerization, a strategy directly applicable to its titanium counterpart. chemicalbook.com

Polymeric Supports: Metallocenes can be covalently attached to a polymer backbone. This can be achieved by using cyclopentadienyl ligands that have been functionalized with polymerizable groups (e.g., a vinyl group). cmu.edu

These supported catalysts have shown good activity and can often be recovered and reused, enhancing the economic and environmental profile of the polymerization process. chemicalbook.comcmu.edu

Alkene Metathesis

Bis(cyclopentadienyl)dimethyltitanium is not a catalyst for alkene metathesis in the classical sense, a reaction that involves the redistribution of carbon-carbon double bonds, famously catalyzed by Schrock (molybdenum, tungsten) and Grubbs (ruthenium) catalysts. youtube.com

However, bis(cyclopentadienyl)dimethyltitanium, also known as the Petasis reagent, is a key precursor to the reactive intermediate titanocene methylidene (Cp₂Ti=CH₂). wikipedia.org This intermediate is generated in situ upon heating the reagent. wikipedia.org

Titanocene methylidene does not typically catalyze the metathesis of two separate alkenes. Instead, its primary and highly valuable application is in carbonyl olefination , where it converts a carbonyl group (from an aldehyde, ketone, or ester) into a terminal alkene (a methylidene group, =CH₂). wikipedia.org This reaction proceeds through a four-membered oxatitanacyclobutane intermediate, which is mechanistically related to the metallacyclobutane intermediates in true olefin metathesis. wikipedia.org

Therefore, while bis(cyclopentadienyl)dimethyltitanium is a cornerstone of titanium-mediated olefination chemistry, it is not employed as a catalyst for alkene metathesis reactions. Its utility lies in the stoichiometric or catalytic generation of the Cp₂Ti=CH₂ species for transforming carbonyl functionalities.

Hydrogenation Catalysis

Beyond metathesis, Bis(cyclopentadienyl)dimethyltitanium also serves as a precursor for hydrogenation catalysts.

Bis(cyclopentadienyl)dimethyltitanium has been reported to be an active precatalyst for the homogeneous hydrogenation of alkenes. researchgate.net The active catalytic species is believed to be a titanocene(III) hydride (Cp₂Ti(III)H), which can be generated from the reduction of titanocene dialkyl compounds. researchgate.net The proposed mechanism involves the addition of the Cp₂Ti(III)H species to the alkene to form a titanocene alkyl intermediate. This intermediate then undergoes hydrogenolysis (cleavage by H₂) to release the alkane product and regenerate the titanocene(III) hydride catalyst, thus completing the catalytic cycle. researchgate.net This contrasts with the more common heterogeneous hydrogenation catalysts like palladium or platinum, which operate via surface-based mechanisms. libretexts.orgyoutube.com

Comparison of Alkene Hydrogenation Catalysts
Catalyst SystemActive Species (Proposed)Mechanism TypeKey Characteristics
Cp₂TiMe₂ / H₂Cp₂Ti(III)HHomogeneousProceeds via a titanocene alkyl intermediate. researchgate.net
Palladium on Carbon (Pd/C) / H₂Surface-adsorbed H atoms and alkeneHeterogeneousSyn-addition of hydrogen on the catalyst surface. libretexts.orglibretexts.org
Wilkinson's Catalyst ([RhCl(PPh₃)₃]) / H₂Rhodium hydride speciesHomogeneousWell-defined mechanism involving oxidative addition and reductive elimination.

Broader Applications in Organic Transformations

The reactivity of Bis(cyclopentadienyl)dimethyltitanium extends to a variety of other useful organic transformations, most notably the olefination of carbonyl compounds.

This compound, often referred to as the Petasis reagent, is widely used for the methylenation of carbonyl compounds, including aldehydes, ketones, esters, and amides. synarchive.compitt.edu The reaction proceeds through the thermal generation of the highly reactive titanocene methylidene intermediate ([Cp₂Ti=CH₂]). This intermediate undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate, which then rapidly fragments to yield the terminal alkene and the stable titanocene oxo species (Cp₂TiO). pitt.eduillinois.edu This transformation is known as the Petasis olefination and is a valuable alternative to the Wittig reaction, particularly for sensitive substrates or when a non-basic reagent is required. synarchive.com

Beyond methylenation, Bis(cyclopentadienyl)dimethyltitanium engages in various insertion reactions. For instance, it reacts with cyclohexyl isocyanide to yield an insertion product where the isocyanide has inserted into a titanium-methyl bond. rsc.org It has also been shown to catalyze the intramolecular hydroamination of aminoalkynes. researchgate.netnih.gov Furthermore, it can react with epoxides to form titanium enolates. rsc.org

Research Findings on the Catalytic Applications of Bis(cyclopentadienyl)dimethyltitanium

Following a comprehensive review of scientific literature, it has been determined that there is no available research data detailing the use of bis(cyclopentadienyl)dimethyltitanium, also known as Cp2TiMe2 or Petasis Reagent, as a catalyst for the specific reactions of Radical Cyclization Reactions and Carbonylation Reactions Leading to Cyclic Enediolates .

The search encompassed a wide range of scholarly articles, chemical databases, and reviews focusing on organotitanium chemistry and catalysis. The investigation consistently shows that the catalytic profile of bis(cyclopentadienyl)dimethyltitanium does not include the applications specified in the requested article outline.

Key findings from the literature search indicate:

Primary Applications of Bis(cyclopentadienyl)dimethyltitanium: This compound is well-documented for its role in other types of chemical transformations. Its most prominent use is as a stoichiometric reagent for the methylenation of carbonyl compounds, a process known as the Petasis reaction. In terms of catalysis, it is primarily recognized as an effective precatalyst for intermolecular and intramolecular hydroamination reactions.

Catalysts for Radical Cyclization Reactions: The field of titanium-mediated radical cyclizations is well-established; however, these reactions are consistently shown to be promoted or catalyzed by titanium(III) species. The most common precursor for these catalysts is titanocene dichloride (Cp2TiCl2), which is reduced in situ using reagents like zinc dust, manganese, or samarium(II) iodide to generate the active Ti(III) catalyst, typically bis(cyclopentadienyl)titanium(III) chloride (Cp2TiCl). There is no evidence in the reviewed literature to suggest that bis(cyclopentadienyl)dimethyltitanium is used to initiate or catalyze these radical cyclizations.

Carbonylation Reactions: While various transition metals are employed to catalyze carbonylation reactions, the specific use of bis(cyclopentadienyl)dimethyltitanium to form cyclic enediolates via carbonylation is not described in published research.

Advanced Spectroscopic and Structural Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the characterization of organotitanium compounds like Bis(cyclopentadienyl)dimethyltitanium. Its utility extends from simple structural confirmation to the intricate study of reaction kinetics and the identification of fleeting intermediates.

NMR spectroscopy is crucial for determining the structure of products resulting from reactions involving Bis(cyclopentadienyl)dimethyltitanium. For instance, in the reaction of Bis(cyclopentadienyl)dimethyltitanium with cyclohexyl isocyanide, the resulting complex, [(cp)₂TiMe{C(Me):NC₆H₁₁}], can be thoroughly characterized by NMR. nih.gov The ¹H NMR spectrum of Bis(cyclopentadienyl)dimethyltitanium itself typically shows a sharp singlet for the ten protons of the two cyclopentadienyl (B1206354) (Cp) rings and another singlet for the six protons of the two methyl groups. nih.govacs.org Upon reaction, the disappearance of the starting material signals and the appearance of new, distinct signals for the Cp rings, the remaining methyl group, and the newly formed iminoacyl ligand provide definitive evidence of the product's structure.

While direct detection of transient reaction intermediates can be challenging due to their short lifetimes, advanced NMR techniques such as in-situ and exchange NMR can provide invaluable information. These methods can be used to study systems at equilibrium, where a low-abundance, highly reactive intermediate is in rapid exchange with a more stable, observable species. By analyzing changes in line shapes and chemical shifts, or through specialized 2D NMR experiments, the structural characteristics of these unseen intermediates can be inferred. For example, in related organotitanium systems, NMR has been used to identify and characterize transient titanium-alkylidene species, which are key intermediates in C-H activation reactions.

The table below presents typical ¹H NMR chemical shift data for Bis(cyclopentadienyl)dimethyltitanium and a representative product.

CompoundFunctional Group¹H NMR Chemical Shift (δ, ppm)
Bis(cyclopentadienyl)dimethyltitaniumCyclopentadienyl (Cp)~6.0-6.1
Methyl (CH₃)~-0.1 to -0.14
[(cp)₂TiMe{C(Me):NC₆H₁₁}] (Illustrative)Cyclopentadienyl (Cp)Shifted from starting material
Ti-CH₃Shifted from starting material
C(Me)New characteristic signal
NC₆H₁₁New characteristic signals

The ability to monitor chemical reactions in real-time is a significant advantage of NMR spectroscopy. By acquiring a series of NMR spectra over the course of a reaction, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates and conversion. This is particularly useful for optimizing reaction conditions, such as temperature, pressure, and catalyst loading.

Techniques like stopped-flow NMR and the use of flow cells allow for the study of rapid reactions that are difficult to monitor by conventional means. For reactions involving Bis(cyclopentadienyl)dimethyltitanium, a series of ¹H NMR spectra can be taken at set time intervals. The integration of the characteristic peaks for the starting material and the product(s) allows for the construction of kinetic profiles. For example, the progress of the formation of titanacyclobutanes, which are important intermediates in olefin metathesis, has been monitored by NMR. This provides a quantitative measure of how the concentration of reactants and products changes over time, offering deep mechanistic insights.

The formation of cationic organotitanium species is a key step in many catalytic processes, particularly in olefin polymerization. NMR spectroscopy is an essential tool for the characterization of these charged species. The generation of a cationic titanocene (B72419) derivative from a neutral precursor like Bis(cyclopentadienyl)dimethyltitanium, often through the action of a co-catalyst or an activating agent, leads to significant changes in the NMR spectrum.

The removal of a methyl anion from Bis(cyclopentadienyl)dimethyltitanium would generate a cationic species, [Cp₂TiMe]⁺. This change in the electronic environment around the titanium center would cause a downfield shift in the resonances of the remaining methyl and cyclopentadienyl protons in the ¹H NMR spectrum. The extent of this shift provides information about the degree of charge localization. The synthesis and characterization of a series of dicationic and monocationic titanocene dichloride derivatives have demonstrated the utility of NMR in identifying and studying these charged molecules. ¹³C NMR spectroscopy is also highly informative, as the chemical shifts of the carbon atoms directly bonded to or near the metal center are very sensitive to changes in electron density.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for establishing the three-dimensional structure of crystalline organometallic compounds. This technique has been instrumental in characterizing a wide array of derivatives of Bis(cyclopentadienyl)dimethyltitanium. The molecular structures of various titanocene derivatives, including those with dicarboxylate, nih.gov dithiolate, and phosphoramidate (B1195095) ligands, have been elucidated using X-ray crystallography. These studies provide unequivocal proof of the connectivity of atoms and reveal subtle structural features that can influence reactivity.

For example, the X-ray crystal structures of three bis(cyclopentadienyl)titanium(IV) derivatives were successfully determined, providing detailed geometric parameters. Such analyses are not limited to stable products; in favorable cases, reaction intermediates that can be isolated as single crystals can also be structurally characterized, offering a static snapshot of a species that is typically in flux. The structural data obtained from these studies are crucial for understanding structure-activity relationships and for the rational design of new catalysts and materials.

The following table provides illustrative crystallographic data for a generic titanocene derivative.

ParameterValue
Crystal SystemMonoclinic (example)
Space GroupP2₁/c (example)
Ti-C (Cp) bond length (Å)~2.35 - 2.40
Ti-C (methyl) bond length (Å)~2.10 - 2.15
C-Ti-C (methyl) angle (°)~95 - 100
Cp(centroid)-Ti-Cp(centroid) angle (°)~130 - 135

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is particularly valuable for the analysis of organometallic compounds, which are often air- and moisture-sensitive.

For Bis(cyclopentadienyl)dimethyltitanium, the parent ion can be detected, confirming its molecular weight. The exact mass provided by high-resolution mass spectrometry can be used to determine the elemental formula of the compound with a high degree of confidence.

The fragmentation pattern in the mass spectrum provides structural information. In the case of organotitanium compounds, fragmentation often involves the loss of ligands such as the cyclopentadienyl rings or methyl groups. The analysis of these fragmentation patterns can help to deduce the structure of the original molecule and to identify the components of a reaction mixture. Various ionization techniques, such as electron ionization (EI) and electrospray ionization (ESI), can be employed, with the choice of method depending on the stability and polarity of the compound being analyzed. Given the sensitivity of many organometallic compounds, specialized sample handling techniques are often required to prevent decomposition during analysis.

The table below shows key mass spectrometry data for Bis(cyclopentadienyl)dimethyltitanium.

ParameterValue
Molecular FormulaC₁₂H₁₆Ti
Molecular Weight208.12 g/mol
Exact Mass208.0731412 Da
Monoisotopic Mass208.0731412 Da

Identification and Characterization of Transient Intermediates

The reactivity of bis(cyclopentadienyl)dimethyltitanium in olefination reactions proceeds through short-lived, highly reactive intermediates. A key transient species generated upon heating is the titanium methylidene, a Schrock carbene with the formula Cp₂Ti=CH₂. wikipedia.orgsigutlabs.com This active species is not typically isolated but is formed in situ and readily engages with carbonyl compounds. wikipedia.orgsigutlabs.com

The reaction of the titanium methylidene with a carbonyl substrate (like an ester or ketone) leads to the formation of a four-membered ring intermediate known as an oxatitanacyclobutane. sigutlabs.comnih.gov This metallacycle is also a transient species. Its subsequent decomposition releases the desired alkene product and a titanium-oxo species, completing the catalytic cycle of the olefination. sigutlabs.com The identification of these ephemeral species, particularly the oxatitanacyclobutane, is crucial for confirming the proposed reaction mechanism. nih.gov While direct observation is challenging due to their instability, techniques like tandem mass spectrometry have successfully characterized these intermediates. nih.gov

Kinetic and electrochemical studies on related titanocene systems, such as those derived from the reduction of titanocene dichloride (Cp₂TiCl₂), have revealed other potential transient species in different chemical contexts. Depending on the conditions, species like (Cp₂TiCl)₂, Cp₂TiCl, and Cp₂TiCl₂⁻ can be formed, highlighting the complex equilibria and variety of transient structures possible for titanocene derivatives. acs.org

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) in Mechanistic Probes

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful "soft" ionization technique used for analyzing thermally stable, less polar compounds with molecular weights typically under 1500 Da. wikipedia.orgnih.gov It is particularly well-suited for probing reaction mechanisms by detecting intermediates directly from the reaction mixture. nih.govcreative-proteomics.com

In the context of the Petasis olefination reaction, APCI-MS has been instrumental in providing direct evidence for the proposed mechanistic pathway. nih.gov Researchers have successfully used APCI-MS and tandem mass spectrometry (APCI-MS/MS) to transfer and detect the key oxatitanacycle intermediates from the solution phase into the gas phase. nih.gov These intermediates are observed as protonated molecules ([M+H]⁺), and their characteristic titanium isotopic patterns in the mass spectrum confirm their identity. nih.gov This application demonstrates the unique capability of APCI-MS to intercept and characterize transient species that are otherwise difficult to observe, thereby offering a clear window into the reaction mechanism. nih.gov

The general principle of APCI involves spraying the sample solution into a heated vaporizer, where the solvent and analyte are converted into a gaseous state. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through gas-phase reactions, often via proton transfer. wikipedia.orgnih.gov This gentle ionization process minimizes fragmentation, allowing for the detection of intact molecular ions or key intermediates. nih.gov

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.

In titanocene systems, UV-Vis spectroscopy is used to analyze electronic transitions, which are often ligand-to-metal charge transfer (LMCT) bands. For example, studies on related arylethynyltitanocene complexes show weak absorption bands in the visible region (around 460-541 nm) and stronger bands at shorter wavelengths (around 400-417 nm). acs.org

These absorptions are assigned to electronic transitions from the highest occupied molecular orbital (HOMO), which is often centered on the organic ligands (like the cyclopentadienyl or acetylide groups), to the lowest unoccupied molecular orbital (LUMO), which is typically dominated by titanium d-orbital character. acs.org Therefore, these are classified as LMCT transitions. The precise energy and intensity of these absorption bands are sensitive to the nature of the ligands attached to the titanium center. For instance, the substitution on the cyclopentadienyl rings or the nature of the other ligands can shift the absorption maxima. acs.org While detailed UV-Vis studies on the activated methylidene species of bis(cyclopentadienyl)dimethyltitanium are scarce due to its transient nature, analysis of stable, related titanocene derivatives provides a robust framework for understanding its expected electronic properties.

Table 1: UV-Vis Absorption Data for Selected Titanocene Complexes in THF
ComplexAbsorption Bands (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)Assignment
OBET[Ti]541, 460N/AHOMO-1 to LUMO, HOMO to LUMO (OBET-to-Ti LMCT)
OBET[Ti]4003010HOMO-3 to LUMO (OBET-to-Ti LMCT)
Ph[Ti]41711700Phenylethynyl-to-Ti LMCT

Data sourced from related titanocene systems to illustrate typical electronic transitions. acs.org

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for characterizing the structure of molecules by probing their vibrational modes. It is highly effective for confirming the presence of specific functional groups and investigating how ligands are coordinated to a metal center.

In bis(cyclopentadienyl)dimethyltitanium, IR and Raman spectroscopy can confirm the key structural components. The cyclopentadienyl (Cp) ligands have characteristic C-H and C-C stretching and bending vibrations. Studies on various (η⁵-Cp)₂MCl₂ complexes show that the metal atom forms a bond with the center of the cyclopentadienyl ring, a coordination mode that influences the vibrational frequencies observed in the IR spectrum. nih.gov The presence of the methyl groups attached to the titanium center would also give rise to characteristic C-H stretching and bending frequencies.

Furthermore, vibrational spectroscopy is highly sensitive to changes in ligand coordination. For example, in studies of monocyclopentadienyltitanium(III) complexes containing borohydride (B1222165) ligands, IR spectroscopy is used to distinguish between different coordination modes (hapticities). acs.org Terminal and bridging B-H bonds of a coordinated BH₄⁻ ligand exhibit distinct stretching frequencies, with terminal B-H stretches appearing at higher wavenumbers (e.g., ~2533 cm⁻¹) and bridging B-H stretches at lower wavenumbers (e.g., ~2065 cm⁻¹). acs.org This principle is directly applicable to studying the interaction of the Cp and methyl ligands with the titanium center in bis(cyclopentadienyl)dimethyltitanium and its reaction products.

Table 2: Representative IR Frequencies for Ligand Coordination in Titanocene and Related Complexes
Complex Type / LigandVibrational ModeTypical Frequency Range (cm-1)Significance
Monocyclopentadienyltitanium(III) with κ³-BH₄Terminal B-H stretch~2533Indicates terminal hydride bonds to boron.
Monocyclopentadienyltitanium(III) with κ³-BH₄Bridging B-H stretch~2065Indicates hydride bridges between titanium and boron.
(η⁵-Cp)₂MCl₂Cp ring vibrationsVariesConfirms the presence and coordination of cyclopentadienyl ligands.

Data sourced from related titanocene systems to illustrate the application of vibrational spectroscopy. acs.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal tool for investigating organometallic complexes, offering a balance between computational cost and accuracy. For Bis(cyclopentadienyl)dimethyltitanium (Cp₂TiMe₂), DFT studies have been crucial in elucidating its electronic properties, reaction pathways, and spectroscopic characteristics.

Calculation of Electronic Structures and Bonding Characteristics

DFT calculations have been employed to determine the geometric and electronic structure of Cp₂TiMe₂. The solid-state structure has been determined and reveals key bonding parameters. researchgate.net These calculations, often performed at levels of theory such as B3LYP/6–31G*, provide a foundational understanding of the molecule's stability and reactivity. ucl.ac.uk

A significant finding from computational analysis is the nature of the titanium-carbon (Ti-C) sigma bonds. DFT studies, complemented by Natural Chemical Shielding (NCS) analysis, reveal that the Ti-C bond possesses a degree of double bond or alkylidene character. researchgate.net This arises from a π-type interaction between a filled p-orbital on the methyl carbon and a vacant d-orbital on the electron-deficient titanium center. researchgate.net This latent double-bond character is considered a key factor that "programs" the molecule for its subsequent reactivity, particularly the formation of the active alkylidene species. researchgate.net

Elucidation of Reaction Mechanisms and Energy Profiles

One of the most significant applications of DFT for Cp₂TiMe₂ has been in clarifying the mechanism of the Petasis olefination reaction. It is computationally supported that the reaction does not proceed directly with the dimethyl complex. Instead, the compound undergoes thermal α-hydrogen abstraction to release methane (B114726) and generate the highly reactive titanocene (B72419) methylidene (Cp₂Ti=CH₂), which is the active species in the olefination of carbonyls. researchgate.netresearchgate.net

The accepted mechanism, supported by DFT calculations, involves the following key steps:

Formation of the Active Species: Thermal activation of Cp₂TiMe₂ leads to the elimination of a methane molecule via an α-hydrogen abstraction process, forming the titanocene methylidene intermediate (Cp₂Ti=CH₂). researchgate.net

[2+2] Cycloaddition: The active methylidene species reacts with a carbonyl compound (aldehyde or ketone) in a [2+2] cycloaddition to form a four-membered oxatitanacyclobutane intermediate. acs.orgucl.ac.uk

Cycloreversion: This intermediate then undergoes a cycloreversion, breaking apart to form the desired alkene product and the inactive titanocene oxide ([Cp₂Ti=O]). ucl.ac.uk

DFT has also been used to model the reactivity of cationic titanocene species derived from Cp₂TiMe₂. For example, the reaction of the [Cp₂TiMe]⁺ cation with alkenes has been shown to proceed through migratory insertion to form a σ-alkyl complex, which can then undergo further complex rearrangements like 1,5-σ bond metathesis. acs.org These detailed mechanistic studies provide a clear picture of the reaction coordinates and the relative energies of intermediates and transition states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm structural assignments. For titanocene derivatives, DFT calculations using the gauge-independent atomic orbital (GIAO) method are commonly used to predict ¹H and ¹³C NMR chemical shifts.

Detailed analyses of the NMR chemical shift tensors for Cp₂TiMe₂ have provided deep insight into its electronic structure. The significant deshielding observed at the methyl carbons is attributed to the π-type interaction between the methyl carbon's p-orbital and a vacant titanium d-orbital, which is the same interaction that imparts alkylidene character to the bond. researchgate.net

Molecular Orbital Theory Applications

Understanding Coordinatively and Electronically Unsaturated Species

The reactivity of Bis(cyclopentadienyl)dimethyltitanium is fundamentally governed by the electronic nature of the bis(cyclopentadienyl)titanium, or titanocene, fragment. Molecular orbital theory provides the framework for understanding this. The bent Cp₂Ti fragment is an electronically unsaturated 14-electron species. Its frontier molecular orbitals (FMOs) are key to its chemistry. Specifically, the presence of a low-lying, vacant d-orbital on the titanium center makes it a strong Lewis acid and enables the interactions necessary for its characteristic reactions.

This electronic unsaturation drives the formation of the titanocene methylidene (Cp₂Ti=CH₂). The vacant d-orbital on titanium can accept electron density, facilitating the α-hydrogen abstraction from one of the methyl groups to form the Ti=C double bond. This resulting alkylidene is itself an unsaturated species, primed to react with electron-rich substrates like the oxygen of a carbonyl group, which acts as a Lewis base in the initial step of olefination.

Modeling of Active Species and Transition States

Computational modeling has been essential for visualizing the transient species and high-energy transition states that are impossible to isolate and study experimentally. In the context of Cp₂TiMe₂, the primary active species modeled is the titanocene methylidene, Cp₂Ti=CH₂. researchgate.net DFT calculations define its geometry and electronic structure, confirming the nature of the Ti=C double bond.

Furthermore, transition states for key mechanistic steps have been characterized. This includes the transition state for the α-hydrogen abstraction that forms the methylidene from the dimethyl precursor. researchgate.net In subsequent reactions, intermediates such as the four-membered oxatitanacyclobutane ring are modeled to confirm the olefination pathway. ucl.ac.uk

For related cationic systems, DFT has been used to model even more exotic intermediates. Studies on the reaction of [Cp₂TiMe]⁺ with alkenes have characterized the transition states for migratory insertion and have identified ε-agostic species, where a C-H bond from the alkyl chain coordinates back to the electron-deficient titanium center, as key intermediates in isomerization pathways. acs.org

Influence of Solvent and Counterion in Theoretical Models

In the computational and theoretical investigation of organometallic complexes such as bis(cyclopentadienyl)dimethyltitanium, the surrounding chemical environment plays a critical role in determining the molecule's structure, stability, and reactivity. The influence of the solvent and the presence of counterions are, therefore, crucial parameters to consider in theoretical models to accurately simulate real-world experimental conditions. While specific detailed research findings and data tables exclusively for bis(cyclopentadienyl)dimethyltitanium are not prevalent in the public domain, the established methodologies in computational chemistry allow for a robust understanding of these effects.

Theoretical models primarily account for solvent effects through two main approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and its variants, treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like bis(cyclopentadienyl)dimethyltitanium, increasing the polarity of the solvent in a theoretical model would be expected to have several consequences:

Stabilization of Polar Structures: Solvents with high dielectric constants would preferentially stabilize any charge separation within the molecule or in transition states during a reaction.

Influence on Bond Polarities: The polarity of the Ti-C bonds would likely be influenced by the surrounding solvent medium.

Alteration of Reaction Energetics: The energy barriers for reactions, such as ligand exchange or insertion reactions, would be modulated by the solvent's ability to stabilize or destabilize reactants, products, and transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but allows for the investigation of specific, direct interactions between the solute and solvent molecules, such as hydrogen bonding or coordinative interactions. For bis(cyclopentadienyl)dimethyltitanium, explicit solvent models could be used to study the potential for solvent molecules to coordinate to the titanium center, which would significantly impact its reactivity.

Influence of Counterions:

Counterions are particularly relevant when considering reactions involving charged intermediates or the use of salt additives. In theoretical models, counterions are treated as distinct chemical entities, and their interaction with the primary molecule is explicitly calculated. The nature of the counterion (e.g., its size, charge, and hardness/softness) can have a profound effect on the system.

For bis(cyclopentadienyl)dimethyltitanium, the interaction with Lewis acids, which can be considered analogous to the effect of a counterion, is a well-studied area. For instance, the activation of this complex by Lewis acids like triphenylborane (B1294497) (B(C₆F₅)₃) to form a cationic species for polymerization catalysis is a key reaction. Theoretical models of such systems would investigate:

Ion Pair Formation: The distance and geometry of the ion pair formed between the cationic titanium complex and the anionic counterion.

Degree of Ion Separation: The solvent can mediate the interaction between the cationic metal center and the counterion, influencing whether a tight or solvent-separated ion pair is formed. This, in turn, affects the reactivity of the cationic titanium center.

Detailed Research Findings:

While specific data tables for bis(cyclopentadienyl)dimethyltitanium are not available, studies on related titanocene dichlorides have shown that solvents like alcohols or dimethyl sulfoxide (B87167) (DMSO) can lead to solvolysis and the formation of new, more cytotoxic species. Theoretical models for bis(cyclopentadienyl)dimethyltitanium would similarly predict that coordinating solvents could facilitate the dissociation of the methyl ligands, a key step in many of its reactions.

The following table outlines the expected impact of solvent and counterions on the theoretical parameters of bis(cyclopentadienyl)dimethyltitanium, based on general principles of computational chemistry.

ParameterInfluence of Increasing Solvent PolarityInfluence of a Coordinating Counterion/Lewis Acid
Ti-C Bond Length Minor elongation due to increased polarity.Significant elongation, potentially leading to dissociation.
Cp-Ti-Cp Angle Small changes depending on steric interactions with solvent.Potential for significant changes upon coordination.
Calculated Dipole Moment Increase.Significant increase due to charge separation.
Energy of LUMO Lowered, increasing electrophilicity.Significantly lowered, dramatically increasing electrophilicity.
Activation Energy for Methyl Dissociation Lowered, especially in coordinating solvents.Significantly lowered.

It is important to note that the actual quantitative effects would be highly dependent on the specific solvent, counterion, and the level of theory and basis set used in the computational model. The lack of specific published data for bis(cyclopentadienyl)dimethyltitanium highlights an area for future computational research to provide a more detailed and quantitative understanding of these environmental effects.

Derivatives, Analogs, and Ligand Modification Strategies

Substituted Cyclopentadienyl (B1206354) Ligands

Modifications to the cyclopentadienyl rings represent a primary strategy for altering the characteristics of titanocene (B72419) complexes. The introduction of substituents on the Cp rings can significantly influence the solubility, stability, and reactivity of the resulting compounds.

Bis(pentamethylcyclopentadienyl)dimethyltitanium, [Cp*₂TiMe₂], is a prominent analog where each cyclopentadienyl ring is fully substituted with methyl groups.

Synthesis: The synthesis of [Cp₂TiMe₂] typically follows the established route for its unsubstituted counterpart. It is prepared by the salt metathesis reaction of bis(pentamethylcyclopentadienyl)titanium dichloride, [Cp₂TiCl₂], with two equivalents of a methylating agent such as methyllithium (B1224462) (MeLi) or a methyl Grignard reagent (MeMgCl or MeMgI). wikipedia.org

Reactivity: The reactivity of [Cp₂TiMe₂] is influenced by the electron-donating and sterically bulky nature of the pentamethylcyclopentadienyl (Cp) ligands. A key aspect of its reactivity is its thermal decomposition (thermolysis). A kinetic and mechanistic study of the thermolysis of bis(pentamethylcyclopentadienyl)dimethyltitanium(IV) has provided significant insights into the stability and reaction pathways of this compound. acs.org The increased steric bulk of the Cp* ligands compared to the unsubstituted Cp ligands can also influence the accessibility of the titanium center, thereby modulating its reactivity in various chemical transformations.

Replacing one or both cyclopentadienyl ligands with indenyl or substituted indenyl ligands introduces significant structural and electronic perturbations. The indenyl ligand, being a fused aromatic system, imparts different properties compared to the cyclopentadienyl ligand. wikipedia.org

Synthesis and Structure: Indenyl and substituted indenyl analogs of titanocene complexes are generally synthesized by reacting the appropriate lithium indenide with a titanium halide precursor. wikipedia.org For instance, mixed-ring sandwich derivatives such as [Ti(η⁵-C₅H₅)(η³-C₉H₇)(NBuᵗ)(NC₅H₅)] have been prepared by the addition of Li[C₉H₇] to a suitable cyclopentadienyltitanium precursor. rsc.org The bonding mode of the indenyl ligand can vary, with both η⁵ and η³ coordination being observed, which can interconvert. wikipedia.org This flexibility in coordination can influence the reactivity of the complex.

Reactivity: A key feature of indenyl complexes is the "indenyl effect," which refers to the enhanced rates of substitution reactions compared to their cyclopentadienyl counterparts. wikipedia.org This increased reactivity is attributed to the ability of the indenyl ligand to stabilize the transition state of associative substitution pathways through ring-slippage from an η⁵ to an η³ coordination mode. wikipedia.org

Ansa-metallocenes are characterized by a bridge connecting the two cyclopentadienyl rings, which restricts their rotation and alters the geometry at the metal center. wikipedia.org This structural constraint has profound implications for their reactivity and stereoselectivity, particularly in catalysis. wikipedia.org

Synthesis: A variety of synthetic routes to ansa-bridged titanocene dichlorides have been developed, which can then be methylated to the corresponding dimethyl derivatives. These methods include:

Reaction of the dianion of the bridged dicyclopentadienyl ligand with a titanium(III) or titanium(IV) source. uni-konstanz.de

Reductive coupling of fulvenes. For example, tetramethylethylene-bridged titanocene dichloride has been synthesized via the reductive coupling of 6,6-dimethylfulvene. uni-konstanz.de

Utilizing heterodiatomic bridging units, such as a dimethylsilyl and a methylene (B1212753) group, to yield complexes like [Me₂SiCH₂(C₅Me₄)₂TiCl₂]. nih.gov

The nature of the bridge, which can be a single atom (e.g., Si, C) or a multi-atom chain (e.g., -CH₂CH₂-), significantly influences the angle between the cyclopentadienyl rings and thus the properties of the complex. wikipedia.orgresearchgate.net

Reactivity: The constrained geometry of ansa-titanocenes makes them important catalysts, particularly for stereoselective polymerization of olefins. wikipedia.org The bridge enforces a specific coordination environment around the titanium center, which can lead to high levels of control over the stereochemistry of the polymer product. wikipedia.org

Titanocene Complexes with Varied Ancillary Ligands

Another major avenue for modifying the properties of bis(cyclopentadienyl)dimethyltitanium involves the replacement of the methyl groups with other ancillary ligands. This strategy allows for the introduction of a wide range of functionalities and can significantly alter the electronic nature and stability of the complex.

Alkoxide Derivatives: Titanocene alkoxide derivatives can be synthesized through various routes. For example, the reaction of titanocene diphenyl (Cp₂TiPh₂) with a diol like 2,2-dimethylpropane-1,3-diol leads to the formation of a bimetallic titanocene alkoxide species, [Cp₂Ti(Ph)(μ-OCH₂C(CH₃)₂CH₂O)(Ph)TiCp₂], with the evolution of benzene. cdnsciencepub.com This demonstrates a pathway to alkoxide-bridged structures.

Halide and Pseudo-halide Derivatives: While the parent compound is derived from titanocene dichloride, other halide and pseudo-halide derivatives are also known. A range of nucleophiles can displace the chloride ions in titanocene dichloride (Cp₂TiCl₂). wikipedia.org For instance, pseudo-halide analogs of titanocene derivatives have been synthesized by reacting the corresponding dichloride with salts like sodium azide, potassium cyanate, potassium thiocyanate, or potassium selenocyanate (B1200272). rsc.orgnih.gov These reactions lead to the substitution of the chloride ligands with azide, cyanate, thiocyanate, or selenocyanate groups, respectively.

Amidinato and formamidinato ligands are nitrogen-based analogs of carboxylates and can serve as alternatives to cyclopentadienyl ligands in certain contexts.

Synthesis: Titanium amidinato complexes can be synthesized through the stoichiometric insertion of carbodiimides into the Ti-C bonds of bis(π–η⁵:σ–η¹-pentafulvene)titanium complexes. rsc.org This reaction results in the formation of a κ¹N-coordinated amidinato ligand. rsc.org Another approach involves the reaction of N-silylated 2-iminoimidazolines with titanium chloride precursors to yield imidazolin-2-iminato titanium complexes. rsc.org For example, bis(1,3-di-tert-butylimidazolin-2-iminato)titanium dichloride can be synthesized and subsequently methylated to the corresponding dimethyl complex. rsc.org

These complexes, featuring nitrogen-based ligands, offer a different electronic environment at the titanium center compared to the all-carbon cyclopentadienyl systems, which can lead to unique reactivity patterns.

Influence of Ligand Steric and Electronic Properties on Reactivity

The reactivity of bis(cyclopentadienyl)titanium complexes is profoundly influenced by the steric bulk and electronic nature of the cyclopentadienyl (Cp) ligands. Modifications to the Cp ring system, such as the addition of alkyl substituents, directly alter the electronic environment of the titanium center and the steric accessibility for incoming substrates.

Theoretical and experimental studies on group 4 metallocenes demonstrate that the electronic properties of the cyclopentadienyl ligand play a crucial role. For instance, increasing the electron-donating ability of the Cp ligand, typically by adding alkyl groups (e.g., replacing Cp with pentamethylcyclopentadienyl, Cp*), increases the electron density at the metal center. This enhanced electron density can affect the stability of the complex and its subsequent reactivity patterns. Conversely, introducing electron-withdrawing groups on the rings makes the titanium center more electrophilic. In related osmium systems, it has been shown through density functional theory that weakly donating cyclopentadienyl ligands can stabilize σ-methane coordination, suggesting that fine-tuning the electronic character of the ligand is a powerful strategy for controlling reactivity. illinois.edu

Steric hindrance is another critical factor. Bulky substituents on the cyclopentadienyl rings can restrict access to the titanium center, influencing coordination numbers and the geometry of the resulting complexes. This steric pressure can also affect bond lengths and angles within the molecule. For example, the average Ti-C bond distance in bis(cyclopentadienyl)titanium dichloride is 2.370 Å, and this value can be subtly altered by ligand substitution, which in turn impacts the stability and reactivity of derivatives like Bis(cyclopentadienyl)dimethyltitanium. nih.gov The interplay between steric and electronic effects is crucial; bulky, electron-donating ligands like Cp* can stabilize reactive intermediates, while less sterically demanding ligands may be required to allow for certain catalytic transformations.

Table 1: Comparison of Ligand Properties in Titanium Complexes

LigandElectronic EffectSteric EffectImpact on Reactivity
Cyclopentadienyl (Cp)Standard baselineModerateServes as a reference for reactivity studies.
Pentamethylcyclopentadienyl (Cp*)Strongly electron-donatingHigh steric bulkIncreases stability of the complex; can alter substrate accessibility.
Fluorinated CyclopentadienylElectron-withdrawingModerate to HighIncreases electrophilicity of the Ti center, potentially enhancing reactivity with nucleophiles. illinois.edu

Mixed-Ligand Bis(cyclopentadienyl)titanium Systems

Mixed-ligand systems, where one of the two cyclopentadienyl rings in a complex like Bis(cyclopentadienyl)dimethyltitanium is replaced by a different type of ligand, offer a versatile platform for tuning the complex's properties. A common strategy involves creating hybrid systems containing one cyclopentadienyl ligand and one aryloxide ligand. purdue.edu

The synthesis of these mixed-ligand complexes often begins with a bis(cyclopentadienyl)titanium precursor. For example, [CpTiCl₃] can be generated from the ligand exchange reaction between bis(cyclopentadienyl)titanium dichloride ([Cp₂TiCl₂]) and titanium tetrachloride. purdue.edu This mono-cyclopentadienyl species serves as a key starting material. The subsequent addition of a substituted phenol (B47542) in the presence of a base leads to the formation of a mixed-ligand [Cp(ArO)TiCl₂] complex. From this dichloride, the dimethyl derivative, analogous to Bis(cyclopentadienyl)dimethyltitanium, can be synthesized by alkylation, yielding complexes with the general formula [Cp(ArO)Ti(CH₃)₂]. purdue.edu

The reactivity of these mixed-ligand systems differs significantly from their bis(cyclopentadienyl) counterparts due to the asymmetry and the different electronic and steric profiles of the aryloxide ligand compared to the Cp ligand. These systems have been investigated for insertion chemistry with various unsaturated molecules. For instance, the related zirconium alkyl complexes, [Cp(ArO)Zr(CH₂Ph)₂], undergo insertion reactions with isocyanides. purdue.edu Similarly, reactions involving the dimethyltitanium parent compound, [(cp)₂TiMe₂], with cyclohexyl isocyanide result in the insertion of the isocyanide into a titanium-methyl bond to yield [(cp)₂TiMe{C(Me):NC₆H₁₁}]. rsc.org This highlights a fundamental reaction pathway that is also accessible to mixed-ligand systems.

Table 2: Examples of Mixed-Ligand Titanium Systems and Their Synthesis

Precursor ComplexReactant(s)Resulting Mixed-Ligand ComplexKey FeatureSource
[Cp₂TiCl₂] / [TiCl₄]Substituted Phenol, Pyridine[Cp(ArO)TiCl₂]Formation of a mono-Cp, mono-aryloxide system. purdue.edu
[Cp(ArO)TiCl₂]2 MeLi or 2 MeMgCl[Cp(ArO)Ti(CH₃)₂]Synthesis of a mixed-ligand dimethyltitanium species. purdue.edu
[(cp)₂TiMe₂]Cyclohexyl isocyanide[(cp)₂TiMe{C(Me):NC₆H₁₁}]Demonstrates isocyanide insertion into a Ti-Me bond. rsc.org
[(cp)TiCl₃]2,2′-bipyridyl (bipy)[(cp)TiCl₃(bipy)]Adduct formation with a Lewis base. rsc.org

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Methodologies

The classical synthesis of bis(cyclopentadienyl)dimethyltitanium involves the reaction of titanocene (B72419) dichloride with methyllithium (B1224462) or methylmagnesium chloride. While effective, researchers are exploring next-generation methodologies to enhance efficiency, safety, and substrate scope. Future advancements are focused on streamlining precursor synthesis and developing more atom-economical routes.

One area of development is the direct synthesis from more accessible titanium starting materials, potentially bypassing the need for isolating titanocene dichloride. Research into the synthesis of related titanium complexes, such as bis(amido)titanium compounds, highlights the use of protonolysis reactions. For instance, the synthesis of bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium was achieved through the reaction of tris(dimethylamido)(chloro)titanium with N-tert-butyl acetamide. mdpi.com This type of approach, focusing on modular ligand exchange, could inspire new, more efficient syntheses of dialkyltitanocenes.

Furthermore, developing solvent-free or mechanochemical methods for the synthesis of organometallic reagents is a growing trend in green chemistry that could be applied to titanocene derivatives. These methods can reduce solvent waste and energy consumption, representing a significant step forward in sustainable chemical production.

Exploration of Novel Catalytic Transformations and Selectivity Control

Beyond its stoichiometric use in olefination, research is actively exploring the catalytic potential of bis(cyclopentadienyl)dimethyltitanium and related Cp₂Ti systems. The generation of the reactive titanocene methylidene (Cp₂Ti=CH₂) intermediate opens doors to a variety of catalytic cycles.

Emerging research focuses on harnessing this reactivity for novel transformations. Titanacycles, which can be derived from titanocene precursors, are significant intermediates in organic synthesis. researchgate.net For example, bis(cyclopentadienyl)titanacyclobutanes, formed from the reaction of the Tebbe reagent (a related Ti-CH₂ species) with olefins, can undergo exchange with other olefins, demonstrating catalytic potential in metathesis-type reactions.

Another frontier is the development of catalytic hydrofunctionalization reactions. While titanium-catalyzed hydrophosphination has been explored with certain titanium complexes, challenges remain. mdpi.com Future work aims to design more robust Cp₂Ti-based catalysts for these and other atom-economical additions, such as hydroamination and hydroboration. A key challenge and area of focus is achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) in these new transformations. This can be approached through ligand modification of the cyclopentadienyl (B1206354) rings, tuning the steric and electronic properties of the titanium center to influence substrate binding and reaction pathways.

Catalytic TransformationPrecursor/IntermediatePotential Application
Olefin MetathesisTitanacyclobutanesSynthesis of complex olefins
HydrophosphinationCp₂Ti-Phosphido ComplexesFormation of P-C bonds
HydroaminationCp₂Ti-Amido ComplexesSynthesis of amines
Radical CyclizationsLow-valent Cp₂Ti(III)ClSynthesis of cyclic compounds wikipedia.org

Advancements in Understanding Complex Mechanistic Pathways

A deeper understanding of the reaction mechanisms underpinning the reactivity of bis(cyclopentadienyl)dimethyltitanium and its derivatives is crucial for developing new applications and improving existing ones. The transient nature of key intermediates like titanocene methylidene makes mechanistic studies challenging, necessitating advanced spectroscopic and computational techniques.

Detailed investigations into the reactivity of bis(cyclopentadienyl)titanacyclobutanes have provided significant mechanistic insights. For example, their reaction with halogens and their equilibrium with olefins have been studied to understand the fundamental steps of C-C bond formation and cleavage at the titanium center.

The mechanism of related Cp₂TiCl-mediated reactions has also been a subject of intense study. This reagent can engage in single-electron transfer processes, opening up radical-based reaction pathways. wikipedia.org For instance, in the anti-Markovnikov opening of epoxides, a radical intermediate is generated which can be trapped by hydrogen atom donors or participate in intramolecular cyclizations. wikipedia.org Understanding the factors that control these radical pathways versus two-electron processes is a key area of ongoing research. Future work will likely involve in-situ spectroscopic monitoring and high-level density functional theory (DFT) calculations to map out potential energy surfaces and identify transition states for these complex transformations.

Integration with Sustainable Chemistry and Green Synthesis Principles

The principles of green chemistry are increasingly influencing the design and application of chemical processes. researchgate.netacs.org Integrating these principles into the chemistry of bis(cyclopentadienyl)dimethyltitanium is a key future direction. This involves several facets:

Atom Economy: Developing catalytic, rather than stoichiometric, applications of titanium reagents is paramount. This maximizes the incorporation of reactant atoms into the final product, minimizing waste.

Use of Greener Solvents: Research is moving towards the use of more environmentally benign solvents or, ideally, solvent-free reaction conditions. researchgate.net

Renewable Feedstocks: Exploring the use of bis(cyclopentadienyl)dimethyltitanium to transform substrates derived from biomass into value-added chemicals aligns with the goal of shifting away from fossil fuel-based feedstocks.

Catalyst Recycling: For heterogeneous or supported titanium catalysts, developing methods for their efficient recovery and reuse is essential for creating economically and environmentally sustainable processes.

Application in Materials Science beyond Polymerization (e.g., precursor for titanium-containing materials, excluding biomedical applications)

While titanocene derivatives are known polymerization catalysts, their application as precursors for advanced materials is a significant and growing area of research. Bis(cyclopentadienyl)dimethyltitanium and related compounds can serve as single-source precursors for the synthesis of well-defined titanium-containing nanomaterials.

An important application is the synthesis of titanium dioxide (TiO₂) nanoparticles. By carefully controlling the decomposition or hydrolysis of titanocene precursors, such as bis(η⁵-cyclopentadienyl)bis(carboxylato)titanium(IV) complexes, researchers can produce TiO₂ with specific phases (e.g., anatase) and morphologies. researchgate.net These materials have applications in photocatalysis, sensors, and photovoltaics. The organic ligands in the precursor can act as capping agents or templates during nanoparticle formation, offering a level of control that is difficult to achieve with traditional inorganic precursors.

Future research in this area will likely focus on:

Synthesizing novel titanocene precursors with tailored ligands to gain finer control over the composition, size, and surface properties of the resulting nanomaterials.

Developing chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes using volatile titanocene derivatives to create high-purity titanium oxide, nitride, or carbide thin films for microelectronics and wear-resistant coatings.

Exploring the synthesis of mixed-metal oxide materials by co-decomposing titanocene precursors with organometallic compounds of other elements.

This expansion into materials science leverages the synthetic versatility of organotitanium chemistry to create functional materials with precisely engineered properties.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Bis(cyclopentadienyl)dimethyltitanium, and how can purity be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via salt metathesis between TiCl₄ and sodium cyclopentadienide, followed by alkylation with methylating agents like Grignard reagents (e.g., MeMgBr). Critical purity benchmarks include elemental analysis (C, H, Ti) with ≤0.3% deviation from theoretical values and ¹H NMR characterization to confirm Cp ligand symmetry (δ 5.5–6.0 ppm for Cp protons). Recrystallization in toluene or sublimation under vacuum (100–120°C) is recommended to remove residual salts. Reproducibility hinges on rigorous exclusion of moisture and oxygen using Schlenk-line techniques .

Q. Which spectroscopic and crystallographic methods are most reliable for structural elucidation of Bis(cyclopentadienyl)dimethyltitanium?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) is essential for confirming ligand integrity and Ti–Me bonding. X-ray diffraction remains the gold standard for resolving molecular geometry, particularly Ti–Cp centroid distances (typically 2.05–2.15 Å) and Cp–Ti–Cp angles (~135°). For air-sensitive samples, low-temperature crystallography (e.g., 100 K) in inert atmospheres is advised. IR spectroscopy can corroborate Ti–CH₃ stretches (ν ~450–500 cm⁻¹) but requires calibration against reference spectra .

Q. What are the key thermodynamic and kinetic stability considerations for handling Bis(cyclopentadienyl)dimethyltitanium in solution?

  • Methodological Answer : Stability in solution depends on solvent polarity and donor strength. Hydrocarbon solvents (e.g., hexane, toluene) minimize ligand displacement, while THF or ethers can destabilize the complex via ligand exchange. Kinetic stability is assessed using variable-temperature NMR to detect decomposition (e.g., Ti–Me bond cleavage above 60°C). Thermodynamic parameters (ΔH, ΔS) derived from Van’t Hoff plots provide insights into storage conditions .

Advanced Research Questions

Q. How do steric and electronic modifications of cyclopentadienyl ligands alter the catalytic activity of Bis(cyclopentadienyl)dimethyltitanium in olefin polymerization?

  • Methodological Answer : Substituents on Cp ligands (e.g., Me, Ph, or SiMe₃ groups) influence electron density at the Ti center, which can be quantified via DFT calculations (B3LYP/def2-TZVP level). Experimental validation involves comparing polymerization rates (e.g., ethylene uptake in a Parr reactor) and polymer molecular weights (GPC). Steric effects are analyzed using Tolman’s cone angles or Buried Volume (%VBur) metrics from crystallographic data. Correlating ligand parameters with catalytic turnover (TOF) reveals structure-activity relationships .

Q. What computational models effectively predict the reaction pathways of Bis(cyclopentadienyl)dimethyltitanium in C–H activation reactions?

  • Methodological Answer : Hybrid QM/MM methods (e.g., ONIOM) are validated for modeling σ-bond metathesis pathways. Key transition states (e.g., Ti–H–C agostic interactions) are identified using intrinsic reaction coordinate (IRC) analysis. Benchmarking against experimental kinetic isotope effects (KIE) and Arrhenius parameters (Ea) ensures model accuracy. Solvent effects are incorporated via COSMO-RS, while spin-state crossings are assessed using broken-symmetry DFT .

Q. How can contradictions in reported catalytic efficiencies of Bis(cyclopentadienyl)dimethyltitanium versus analogous zirconium complexes be resolved?

  • Methodological Answer : Systematic meta-analysis of turnover numbers (TON) under standardized conditions (e.g., 25°C, 1 atm ethylene) is critical. Contradictions often arise from variations in co-catalysts (e.g., MAO vs. B(C₆F₅)₃) or impurities. Controlled comparative studies using in-situ IR monitoring and stopped-flow kinetics can isolate electronic (Ti vs. Zr electronegativity) and steric factors. Cross-validation with XAS (XANES/EXAFS) clarifies metal-center electronic states during catalysis .

Q. What mechanistic evidence supports or challenges the proposed β-hydride elimination pathway in Bis(cyclopentadienyl)dimethyltitanium-mediated alkene insertion?

  • Methodological Answer : Isotopic labeling (e.g., D₂ or ¹³C-alkenes) combined with GC-MS analysis tracks hydride transfer. Kinetic studies under pseudo-first-order conditions differentiate concerted vs. stepwise mechanisms. Cryogenic trapping of intermediates (e.g., at –80°C) followed by EPR or NMR spectroscopy identifies transient Ti–alkyl species. Discrepancies in activation barriers (ΔG‡) from DFT vs. experimental data may indicate overlooked solvent or aggregation effects .

Methodological Considerations for Experimental Design

  • Data Contradiction Analysis : When conflicting data arise (e.g., catalytic yields in different solvents), employ triangulation via multiple techniques (e.g., kinetic profiling, spectroscopic trapping, and computational modeling) to isolate variables .
  • Theoretical Frameworks : Anchor studies in organometallic theory (e.g., ligand-field stabilization, HSAB principles) to contextualize findings. For advanced questions, integrate Marcus theory for electron-transfer reactions or molecular orbital diagrams for bonding analysis .

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